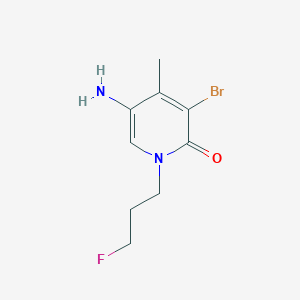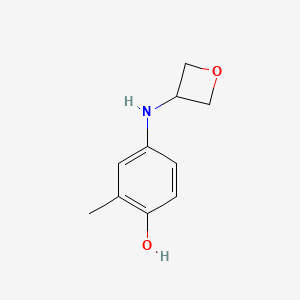
2-Methyl-4-(oxetan-3-ylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(oxetan-3-ylamino)phenol is an organic compound featuring a phenol group substituted with a methyl group and an oxetane ring. The presence of the oxetane ring, a four-membered cyclic ether, imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxetan-3-ylamino)phenol typically involves the cyclization of precursor compounds. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with phenols to yield the desired oxetane derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxetan-3-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxetane ring can be reduced under specific conditions.
Substitution: The methyl and oxetane groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) can be used for the reduction of the oxetane ring.
Substitution: Mild bases like potassium carbonate (K2CO3) in acetone are used for substitution reactions involving the oxetane ring.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced oxetane derivatives.
Scientific Research Applications
2-Methyl-4-(oxetan-3-ylamino)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxetan-3-ylamino)phenol involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, influencing the compound’s binding affinity to biological targets. This interaction can disrupt protein functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ylidene derivatives: These compounds share the oxetane ring structure and exhibit similar chemical properties.
Azetidine derivatives: These compounds contain a four-membered ring with a nitrogen atom, offering comparable reactivity and applications.
Uniqueness
2-Methyl-4-(oxetan-3-ylamino)phenol is unique due to the combination of the phenol group, methyl substitution, and oxetane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-4-(oxetan-3-ylamino)phenol |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(2-3-10(7)12)11-9-5-13-6-9/h2-4,9,11-12H,5-6H2,1H3 |
InChI Key |
HPAULUXNZFNXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2COC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


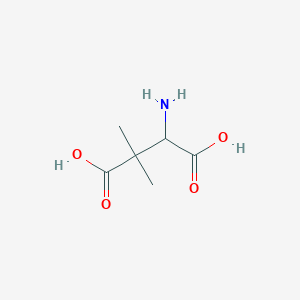
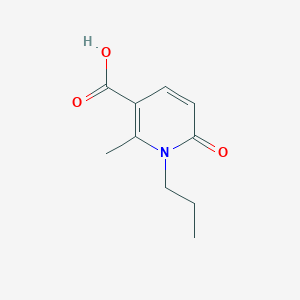

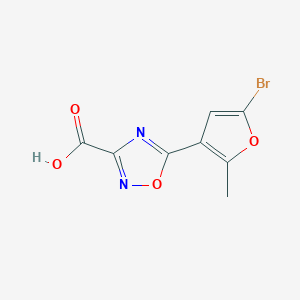
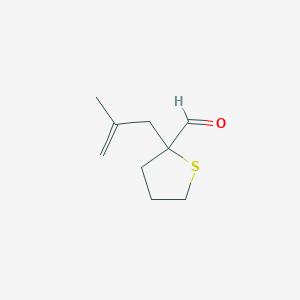
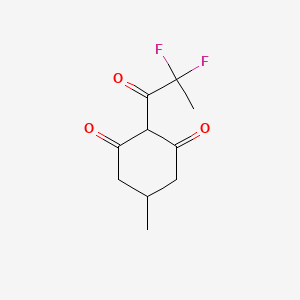
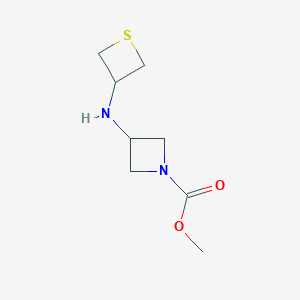
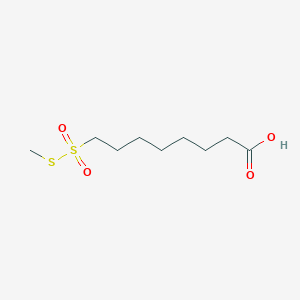
![7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B13330892.png)
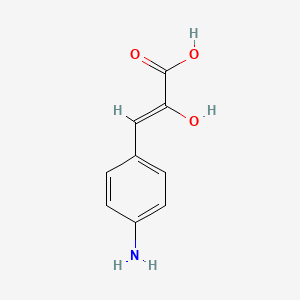
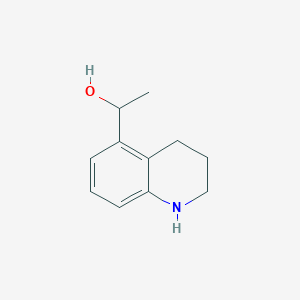
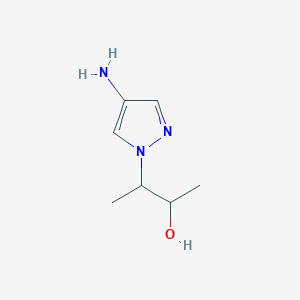
![2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13330917.png)
